(E)-[(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine
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Overview
Description
(E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and a methoxyamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chlorobenzyl thiol: This involves the reaction of 2-chlorobenzyl chloride with sodium hydrosulfide under basic conditions.
Nitration of benzaldehyde: Benzaldehyde is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitrobenzaldehyde.
Formation of the intermediate: The 2-chlorobenzyl thiol is reacted with 3-nitrobenzaldehyde in the presence of a base to form the intermediate compound.
Condensation reaction: The intermediate compound undergoes a condensation reaction with methoxyamine hydrochloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of (E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products
Oxidation: The major products include sulfoxides and sulfones.
Reduction: The major products include amines and alcohols.
Substitution: The major products depend on the nucleophile used, such as methoxy-substituted derivatives or cyano-substituted derivatives.
Scientific Research Applications
(E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing their normal function.
Disrupting cellular processes: Interfering with cellular signaling pathways and leading to cell death or growth inhibition.
Modulating gene expression: Affecting the expression of genes involved in critical cellular functions.
Comparison with Similar Compounds
(E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine can be compared with other similar compounds, such as:
4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group but different biological activity.
2-Methoxycinnamaldehyde: A compound with a similar methoxy group but different chemical properties and applications.
The uniqueness of (E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene
Properties
IUPAC Name |
(E)-1-[4-[(2-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-methoxymethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-21-17-9-11-6-7-15(14(8-11)18(19)20)22-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQZVMOZJQUXFV-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)SCC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)SCC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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